Cas no 1214351-72-0 ((2'-Fluoro-2-(trifluoromethyl)biphenyl-5-yl)methanol)

(2'-Fluoro-2-(trifluoromethyl)biphenyl-5-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (2'-Fluoro-2-(trifluoromethyl)biphenyl-5-yl)methanol
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- Inchi: 1S/C14H10F4O/c15-13-4-2-1-3-10(13)11-7-9(8-19)5-6-12(11)14(16,17)18/h1-7,19H,8H2
- InChI Key: NMOIXWQPWHFBER-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(CO)=CC=1C1C=CC=CC=1F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 292
- XLogP3: 3.6
- Topological Polar Surface Area: 20.2
(2'-Fluoro-2-(trifluoromethyl)biphenyl-5-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011002174-1g |
(2'-Fluoro-2-(trifluoromethyl)biphenyl-5-yl)methanol |
1214351-72-0 | 97% | 1g |
$1534.70 | 2023-09-04 | |
Alichem | A011002174-250mg |
(2'-Fluoro-2-(trifluoromethyl)biphenyl-5-yl)methanol |
1214351-72-0 | 97% | 250mg |
$494.40 | 2023-09-04 | |
Alichem | A011002174-500mg |
(2'-Fluoro-2-(trifluoromethyl)biphenyl-5-yl)methanol |
1214351-72-0 | 97% | 500mg |
$782.40 | 2023-09-04 |
(2'-Fluoro-2-(trifluoromethyl)biphenyl-5-yl)methanol Related Literature
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Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
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Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
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Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
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Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
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Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
Additional information on (2'-Fluoro-2-(trifluoromethyl)biphenyl-5-yl)methanol
Introduction to (2'-Fluoro-2-(trifluoromethyl)biphenyl-5-yl)methanol (CAS No. 1214351-72-0)
(2'-Fluoro-2-(trifluoromethyl)biphenyl-5-yl)methanol (CAS No. 1214351-72-0) is a unique and versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, characterized by its fluorinated and trifluoromethylated substituents, exhibits a range of interesting properties that make it a valuable intermediate and building block in various applications.
The structure of (2'-Fluoro-2-(trifluoromethyl)biphenyl-5-yl)methanol consists of a biphenyl core with a fluorine atom at the 2' position and a trifluoromethyl group at the 2 position of the second phenyl ring. The methanol functional group at the 5 position of the biphenyl ring adds further reactivity and functionality to the molecule. This combination of substituents imparts unique physical and chemical properties, making it an attractive candidate for a variety of synthetic transformations and biological studies.
In the realm of medicinal chemistry, (2'-Fluoro-2-(trifluoromethyl)biphenyl-5-yl)methanol has shown promise as a lead compound for the development of novel therapeutic agents. Recent research has focused on its potential as an inhibitor of specific enzymes and receptors, which are implicated in various diseases. For instance, studies have demonstrated its ability to modulate the activity of certain kinases and G-protein coupled receptors (GPCRs), which are key targets in drug discovery for cancer, neurodegenerative disorders, and cardiovascular diseases.
One notable application of (2'-Fluoro-2-(trifluoromethyl)biphenyl-5-yl)methanol is in the development of antiviral agents. The presence of fluorine and trifluoromethyl groups can enhance the lipophilicity and metabolic stability of molecules, which are crucial for effective antiviral activity. Research has shown that derivatives of this compound exhibit potent antiviral activity against a range of viruses, including influenza and coronaviruses. This makes it a promising candidate for further optimization and clinical evaluation.
In addition to its medicinal applications, (2'-Fluoro-2-(trifluoromethyl)biphenyl-5-yl)methanol has also found use in materials science. The unique electronic properties conferred by the fluorine and trifluoromethyl substituents make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The methanol functional group can be readily modified to introduce other functional groups or linkers, allowing for the design of tailored materials with specific properties.
The synthesis of (2'-Fluoro-2-(trifluoromethyl)biphenyl-5-yl)methanol typically involves multi-step processes that include coupling reactions, fluorination steps, and functional group transformations. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for its production. For example, palladium-catalyzed cross-coupling reactions have been employed to construct the biphenyl core, while selective fluorination techniques have been used to introduce the fluorine atom at the desired position.
The stability and solubility of (2'-Fluoro-2-(trifluoromethyl)biphenyl-5-yl)methanol are important considerations for its practical applications. It is generally stable under standard laboratory conditions but may require careful handling to avoid degradation or unwanted side reactions. Its solubility can be influenced by the presence of polar solvents or through modification of the methanol functional group to enhance solubility in specific media.
From an environmental perspective, the use of (2'-Fluoro-2-(trifluoromethyl)biphenyl-5-yl)methanol in industrial processes requires consideration of its potential impact on ecosystems. While it is not classified as a hazardous substance under current regulations, best practices should be followed to minimize any environmental risks associated with its use.
In conclusion, (2'-Fluoro-2-(trifluoromethyl)biphenyl-5-yl)methanol (CAS No. 1214351-72-0) is a multifaceted compound with significant potential in various scientific disciplines. Its unique structure and properties make it an attractive candidate for further research and development in medicinal chemistry, materials science, and beyond. As ongoing studies continue to uncover new applications and optimize its performance, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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